Cas no 1000529-39-4 (methyl 6-(cyanomethyl)pyridine-3-carboxylate)

methyl 6-(cyanomethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(cyanoMethyl)nicotinate
- 3-Pyridinecarboxylic acid, 6-(cyanoMethyl)-, Methyl ester
- methyl 6-(cyanomethyl)pyridine-3-carboxylate
-
- インチ: 1S/C9H8N2O2/c1-13-9(12)7-2-3-8(4-5-10)11-6-7/h2-3,6H,4H2,1H3
- InChIKey: HKDMGDHRGHVZOP-UHFFFAOYSA-N
- ほほえんだ: C1=NC(CC#N)=CC=C1C(OC)=O
計算された属性
- せいみつぶんしりょう: 176.058578g/mol
- どういたいしつりょう: 176.058578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 176.17g/mol
- トポロジー分子極性表面積: 63Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
methyl 6-(cyanomethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850184-10.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1850184-0.25g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1850184-0.5g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1850184-0.05g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1850184-10g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1850184-2.5g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1850184-0.1g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1850184-5.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1850184-1.0g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1850184-1g |
methyl 6-(cyanomethyl)pyridine-3-carboxylate |
1000529-39-4 | 1g |
$557.0 | 2023-09-19 |
methyl 6-(cyanomethyl)pyridine-3-carboxylate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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methyl 6-(cyanomethyl)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 6-(cyanomethyl)pyridine-3-carboxylate (CAS No. 1000529-39-4)
Methyl 6-(cyanomethyl)pyridine-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With a CAS number of 1000529-39-4, this compound is recognized for its unique structural properties and potential applications in the development of novel therapeutic agents. The molecular structure of this compound features a pyridine core, which is a common motif in many bioactive molecules, combined with functional groups that enhance its reactivity and utility in synthetic chemistry.
The methyl 6-(cyanomethyl)pyridine-3-carboxylate molecule consists of a cyano group attached to a methyl-substituted pyridine ring, which is further esterified at the third position with a methyl group. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse chemical transformations, making it an attractive building block for medicinal chemists.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The 6-(cyanomethyl)pyridine-3-carboxylate moiety has been studied for its ability to interact with biological targets, including enzymes and receptors, which are crucial for various physiological processes. Researchers have leveraged this compound to develop inhibitors and modulators that could have therapeutic implications in areas such as inflammation, pain management, and neurodegenerative diseases.
One of the most compelling aspects of methyl 6-(cyanomethyl)pyridine-3-carboxylate is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to construct advanced scaffolds that mimic natural products or to create novel analogs with enhanced biological activity. The cyano group provides a site for further functionalization, allowing chemists to introduce additional substituents that could fine-tune the properties of the final product. This flexibility makes it an invaluable tool in drug discovery and development pipelines.
The latest research in this field has highlighted the compound's potential in the design of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, researchers aim to develop drugs that can modulate these pathways and restore normal cellular function. The methyl 6-(cyanomethyl)pyridine-3-carboxylate structure has been incorporated into several lead compounds that show promising activity against certain kinases. These findings underscore the importance of this compound as a key intermediate in medicinal chemistry.
Another area where methyl 6-(cyanomethyl)pyridine-3-carboxylate has shown promise is in the development of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a urgent need for new drugs that can combat bacterial infections effectively. Pyridine derivatives have been explored for their antimicrobial properties, and the unique structure of this compound provides a rich scaffold for designing novel antibiotics. Studies have demonstrated that derivatives of methyl 6-(cyanomethyl)pyridine-3-carboxylate can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways.
The synthesis of methyl 6-(cyanomethyl)pyridine-3-carboxylate itself is an intriguing process that showcases modern synthetic methodologies. Advanced techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the desired molecular framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development. The ability to produce this compound with high purity and yield underscores its industrial relevance.
In conclusion, methyl 6-(cyanomethyl)pyridine-3-carboxylate (CAS No. 1000529-39-4) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for scientists working on drug discovery and development. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to the creation of innovative therapeutic solutions for various diseases.
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